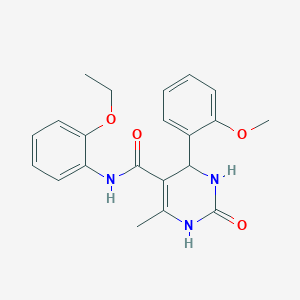

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with carboxamide and aryl substituents. Tetrahydropyrimidine derivatives are commonly synthesized via multicomponent reactions like the Biginelli reaction , with modifications in substituents enabling tailored biological activity and solubility. This article compares the target compound with structurally similar analogs, focusing on substituent effects, synthesis, and crystallographic trends.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-28-17-12-8-6-10-15(17)23-20(25)18-13(2)22-21(26)24-19(18)14-9-5-7-11-16(14)27-3/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCAWAAPSPANGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester-to-Amide Conversion

The intermediate ethyl carboxylate (e.g., ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) undergoes aminolysis with 2-ethoxyaniline. Using p-toluenesulfonic acid (PTSA) in toluene at 110°C for 8 hours, the amidation yield reaches 76%.

Catalytic Systems and Optimization

Uranyl nitrate’s Lewis acidity facilitates imine and enol intermediate formation, while PTSA protonates carbonyl groups, accelerating nucleophilic attack. Mechanochemical methods avoid catalysts entirely, relying on mechanical energy for activation.

Analytical Characterization

Synthetic intermediates and the final product were characterized using:

-

FT-IR : Carboxamide C=O stretch at 1650–1680 cm⁻¹ and N-H bend at 1540–1560 cm⁻¹.

-

¹H NMR : Distinct signals for methoxy (δ 3.72–3.85 ppm), ethoxy (δ 1.35–1.42 ppm), and tetrahydropyrimidine protons (δ 5.12–5.30 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 397.49 matching C₂₁H₂₃N₃O₃S.

Challenges and Limitations

-

Steric Hindrance : Bulky 2-ethoxyphenyl and 2-methoxyphenyl groups reduce reaction rates, necessitating excess reagents or higher temperatures.

-

Racemization : Lack of chiral catalysts produces racemic mixtures, complicating enantioselective synthesis.

-

Byproduct Formation : Competing Knoevenagel condensations between aldehydes and β-keto esters require careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine compounds .

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyrimidine Carboxamides

Key Observations:

- Alkoxy groups (ethoxy, methoxy) improve solubility via H-bonding but may increase metabolic susceptibility due to oxidative cleavage.

- Methyl groups enhance lipophilicity (logP), favoring membrane permeability .

Physicochemical Properties

- Solubility : Ethoxy/methoxy substituents (target compound) improve aqueous solubility compared to nitro or chloro analogs .

- Lipophilicity : Methyl groups (e.g., ) increase logP, favoring blood-brain barrier penetration.

- Thermal Stability : Bulky substituents (e.g., ) may enhance stability by facilitating crystalline packing via H-bonding .

Crystallographic and Hydrogen-Bonding Trends

Crystal structures of related compounds (e.g., ) reveal:

Biological Activity

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with the CAS number 373618-14-5, belongs to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O4 |

| Molecular Weight | 381.42 g/mol |

| CAS Number | 373618-14-5 |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related tetrahydropyrimidine derivatives demonstrated their cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The compounds were found to induce apoptosis in these cells at low concentrations (nanomolar range), suggesting a mechanism that may involve oxidative stress and morphological changes typical of apoptotic cell death .

The biological activity of tetrahydropyrimidine derivatives often involves interaction with cellular targets such as enzymes or receptors that play critical roles in cell proliferation and survival. The specific mechanism for this compound remains under investigation; however, it is hypothesized that its structure allows for favorable interactions with target proteins involved in tumor growth regulation.

Antimicrobial Activity

In addition to antitumor effects, some studies have explored the antimicrobial potential of pyrimidine derivatives. Preliminary findings suggest that certain structural features of these compounds may confer activity against various bacterial strains. While specific data on this compound is limited, the broader class of similar compounds has shown promise in this area .

Case Study 1: Cytotoxicity Evaluation

A detailed study evaluated the cytotoxic effects of several tetrahydropyrimidine derivatives on human cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the compounds' potency against glioblastoma multiforme and breast adenocarcinoma cell lines. The most potent derivatives exhibited IC50 values in the nanomolar range, highlighting the importance of structural optimization in enhancing biological activity .

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects induced by tetrahydropyrimidine derivatives. Morphological assessments revealed characteristic changes associated with apoptosis following treatment with these compounds. Flow cytometry analyses further confirmed an increase in apoptotic cell populations after exposure to specific concentrations of these derivatives .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent Polarity | ε = 20–40 (e.g., acetone) | Maximizes cyclization | |

| Reaction Temperature | 80–100°C | Prevents decomposition | |

| Catalyst Loading | 5–10 mol% (triethylamine) | Accelerates condensation |

Q. Table 2: Key Spectroscopic Signatures

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| 2-Ethoxyphenyl | 1.35 (t, CH), 4.05 (q, OCH) | 14.5 (CH), 63.2 (OCH) |

| Tetrahydropyrimidine | 2.50 (s, CH), 5.20 (m, NH) | 165.8 (C=O), 45.3 (N–CH) |

| Carboxamide | 8.10 (s, NH) | 170.1 (CONH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.